Cas no 935527-21-2 (4-(2-Propynyloxy)-3-fluorobenzoic acid)

4-(2-Propynyloxy)-3-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-4-prop-2-ynoxybenzoic acid
- 4-(2-propynyloxy)-3-fluorobenzoic acid
- 4-(2-Propynyloxy)-3-fluorobenzoic acid
-
- MDL: MFCD16852820
- インチ: 1S/C10H7FO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h1,3-4,6H,5H2,(H,12,13)
- InChIKey: BBFLRTCZRHQCQL-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=O)O)C=CC=1OCC#C
計算された属性
- せいみつぶんしりょう: 194.03792224g/mol
- どういたいしつりょう: 194.03792224g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 46.5
4-(2-Propynyloxy)-3-fluorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 178211-5g |
3-Fluoro-4-prop-2-ynoxybenzoic acid, 95% |
935527-21-2 | 95% | 5g |
$1650.00 | 2023-09-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621273-5g |
3-Fluoro-4-(prop-2-yn-1-yloxy)benzoic acid |
935527-21-2 | 98% | 5g |
¥14494.00 | 2024-04-24 |
4-(2-Propynyloxy)-3-fluorobenzoic acid 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
4-(2-Propynyloxy)-3-fluorobenzoic acidに関する追加情報
Introduction to 4-(2-Propynyloxy)-3-fluorobenzoic Acid (CAS No. 935527-21-2)
4-(2-Propynyloxy)-3-fluorobenzoic acid (CAS No. 935527-21-2) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential in the development of novel therapeutic agents and its role in various biochemical processes.
The molecular structure of 4-(2-Propynyloxy)-3-fluorobenzoic acid consists of a benzoic acid core substituted with a 3-fluoro group and a 4-(2-propynyloxy) group. The presence of the fluoro substituent imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The propargyloxy group, on the other hand, provides a reactive handle for further chemical modifications, making this compound an attractive starting material for synthetic routes in drug discovery.
Recent studies have highlighted the potential of 4-(2-Propynyloxy)-3-fluorobenzoic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing inhibitors of specific enzymes involved in cancer progression. The researchers found that derivatives of 4-(2-Propynyloxy)-3-fluorobenzoic acid exhibited potent inhibitory activity against certain kinases, suggesting their potential as lead compounds for anticancer drug development.
In another study, published in the Bioorganic & Medicinal Chemistry Letters, researchers investigated the role of 4-(2-Propynyloxy)-3-fluorobenzoic acid in modulating G protein-coupled receptors (GPCRs). The findings indicated that certain derivatives of this compound could act as agonists or antagonists for specific GPCRs, opening up new avenues for the treatment of neurological disorders and other diseases mediated by these receptors.
The synthetic accessibility of 4-(2-Propynyloxy)-3-fluorobenzoic acid is another factor contributing to its widespread use in research. Several efficient synthetic routes have been developed to prepare this compound, including methods involving palladium-catalyzed coupling reactions and nucleophilic substitution reactions. These synthetic strategies not only enhance the availability of the compound but also facilitate the preparation of structurally diverse derivatives for further biological evaluation.
In addition to its applications in drug discovery, 4-(2-Propynyloxy)-3-fluorobenzoic acid has been studied for its potential as a probe molecule in chemical biology. Its unique electronic properties make it suitable for use in fluorescence-based assays and other analytical techniques. For example, researchers have utilized derivatives of this compound to develop fluorescent probes for monitoring intracellular processes and protein interactions.
The safety profile of 4-(2-Propynyloxy)-3-fluorobenzoic acid is an important consideration in its use as a research tool and potential therapeutic agent. Preliminary toxicological studies have shown that this compound exhibits low toxicity at relevant concentrations, making it suitable for use in both in vitro and in vivo experiments. However, as with any chemical compound, appropriate handling and safety precautions should be observed during its use.
In conclusion, 4-(2-Propynyloxy)-3-fluorobenzoic acid (CAS No. 935527-21-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, synthetic accessibility, and potential biological activities make it an attractive candidate for further investigation and development as a therapeutic agent or research tool. Ongoing research continues to uncover new insights into the properties and applications of this versatile compound, contributing to advancements in drug discovery and chemical biology.
935527-21-2 (4-(2-Propynyloxy)-3-fluorobenzoic acid) 関連製品
- 1351809-48-7(1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide)
- 1860074-85-6(2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid)
- 2192758-40-8(5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide)
- 1021222-86-5(2-(4-benzylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-1,4-dihydropyridin-4-one)
- 2411201-77-7(2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide)
- 2228922-86-7(2-(3-aminobutyl)benzene-1,3,5-triol)
- 627068-42-2((2E)-2-cyano-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-enethioamide)
- 1564515-39-4((2-aminoethyl)(4-chloro-3-methylphenyl)methylmethylamine)
- 2227914-52-3(rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)
- 1040074-32-5(4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline)


